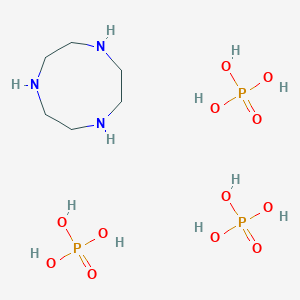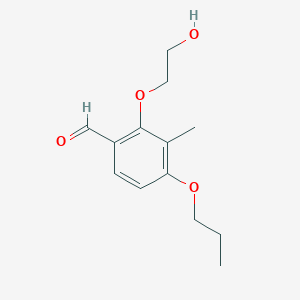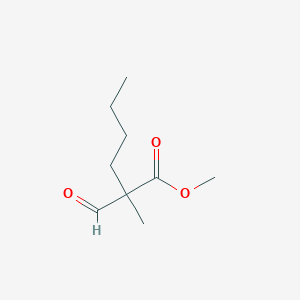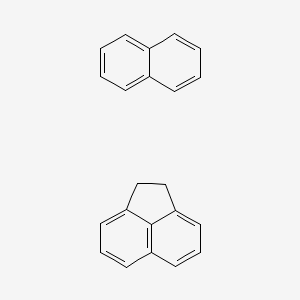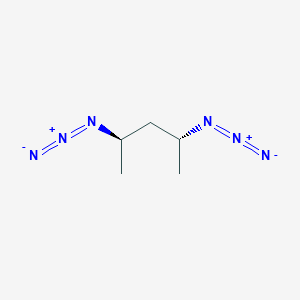
(2R,4R)-2,4-diazidopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-2,4-diazidopentane is an organic compound characterized by the presence of two azido groups attached to a pentane backbone. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The azido groups make it a versatile intermediate for further chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2,4-diazidopentane typically involves the azidation of a suitable precursor. One common method is the reaction of (2R,4R)-2,4-dibromopentane with sodium azide in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the substitution of bromine atoms with azido groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-2,4-diazidopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Sodium Azide (NaN3):
Dimethylformamide (DMF): Common solvent for azidation reactions.
Lithium Aluminum Hydride (LiAlH4): Reducing agent for converting azides to amines.
Copper Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of azido groups.
Wissenschaftliche Forschungsanwendungen
(2R,4R)-2,4-diazidopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate for the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of polymers and other materials with azido functionalities.
Bioconjugation: Employed in the modification of biomolecules through click chemistry, particularly in the formation of triazole linkages.
Medicinal Chemistry: Investigated for its potential in drug development, especially in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of (2R,4R)-2,4-diazidopentane largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido groups act as 1,3-dipoles that react with alkynes or alkenes to form triazoles. In reduction reactions, the azido groups are converted to amines, which can then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R)-2,4-dibromopentane: A precursor used in the synthesis of (2R,4R)-2,4-diazidopentane.
(2R,4R)-2,4-diaminopentane: A compound formed by the reduction of this compound.
(2R,4R)-2,4-dihydroxypentane: Another structurally similar compound with hydroxyl groups instead of azido groups.
Uniqueness
The uniqueness of this compound lies in its azido functionalities, which provide a versatile platform for various chemical reactions. This makes it a valuable intermediate in organic synthesis and materials science, offering pathways to a wide range of products that are not easily accessible through other compounds.
Eigenschaften
CAS-Nummer |
798568-75-9 |
|---|---|
Molekularformel |
C5H10N6 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
(2R,4R)-2,4-diazidopentane |
InChI |
InChI=1S/C5H10N6/c1-4(8-10-6)3-5(2)9-11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
AWJFANPWIBNSDY-RFZPGFLSSA-N |
Isomerische SMILES |
C[C@H](C[C@@H](C)N=[N+]=[N-])N=[N+]=[N-] |
Kanonische SMILES |
CC(CC(C)N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


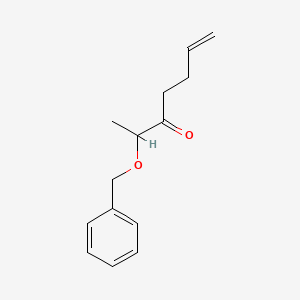
![2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane](/img/structure/B14224429.png)
![2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B14224436.png)
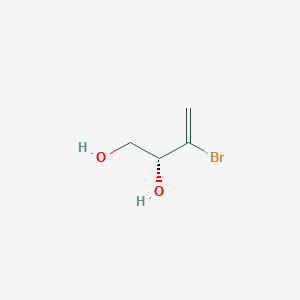
![[1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-N-[8-(dimethylamino)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-yl]-](/img/structure/B14224444.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)

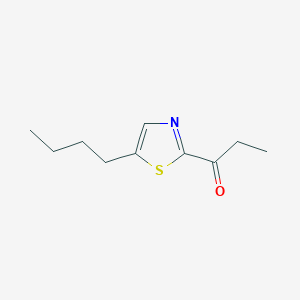
![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
